synthesis and characterization of 1-Oxa-6-thiaspiro[2.5]octane
synthesis and characterization of 1-Oxa-6-thiaspiro[2.5]octane
An In-depth Technical Guide to the Synthesis and Characterization of 1-Oxa-6-thiaspiro[2.5]octane
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-Oxa-6-thiaspiro[2.5]octane, a spirocyclic heteroalkane of significant interest to medicinal chemistry and drug development.[1][2] The unique three-dimensional architecture, combining a reactive oxirane (epoxide) ring with a stable tetrahydrothiopyran moiety, makes this compound a valuable scaffold for creating molecular complexity and exploring novel chemical space.[2] This document outlines a robust two-step synthetic strategy commencing from a commercially available precursor, followed by a detailed protocol for structural elucidation and purity confirmation using modern spectroscopic techniques. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Spirocyclic Heteroalkanes
Spirocyclic systems, where two rings share a single atom, have garnered substantial attention in contemporary drug discovery. Their rigid, three-dimensional topology allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADME (absorption, distribution, metabolism, and excretion) properties compared to their flatter aromatic counterparts.[1]
1-Oxa-6-thiaspiro[2.5]octane is a particularly compelling scaffold. It incorporates two key functional groups:
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The Oxirane (Epoxide) Ring: A strained three-membered ring that is a versatile electrophilic handle for a wide range of ring-opening reactions with nucleophiles (e.g., amines, thiols, alcohols), enabling the facile introduction of diverse substituents.[3]
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The Thioether Moiety: The sulfur atom within the six-membered ring is relatively stable but can be selectively oxidized to the corresponding sulfoxide or sulfone, providing another avenue for modulating the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity.[1][4]
This guide presents an efficient and reliable pathway to access this high-value building block, starting from the synthesis of the crucial ketone intermediate, tetrahydrothiopyran-4-one.
Synthesis Methodology: A Two-Step Approach
Our synthetic strategy is predicated on a logical and efficient two-step sequence: first, the construction of the six-membered sulfur-containing ring to form a key ketone intermediate, followed by the installation of the spiro-fused epoxide ring.
Strategic Retrosynthesis and Workflow
The retrosynthetic analysis of 1-Oxa-6-thiaspiro[2.5]octane points to the Corey-Chaykovsky reaction as the ideal transformation for the final step.[5][6] This reaction is renowned for its efficacy in converting ketones into epoxides. This identifies tetrahydrothiopyran-4-one as the pivotal precursor. This precursor can, in turn, be synthesized via an intramolecular Dieckmann condensation of dimethyl 3,3'-thiodipropanoate.[7]
Caption: High-level workflow for the synthesis of 1-Oxa-6-thiaspiro[2.5]octane.
Step 1: Synthesis of Tetrahydrothiopyran-4-one
The synthesis of this key intermediate is achieved through a classic two-stage, one-pot sequence starting from dimethyl 3,3'-thiodipropanoate.[7]
-
Causality: The Dieckmann condensation is a powerful intramolecular reaction for forming five- or six-membered rings by cyclizing a diester with a strong base (e.g., sodium hydride). The subsequent acidic hydrolysis and thermal decarboxylation efficiently remove the ester group to yield the desired cyclic ketone.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer is charged with a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Dieckmann Condensation: Dimethyl 3,3'-thiodipropanoate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. After the addition is complete, the reaction mixture is heated to reflux for 1-2 hours until the starting material is consumed (monitored by TLC).[7]
-
Hydrolysis & Decarboxylation: The reaction is cooled to room temperature, and excess NaH is quenched carefully with a few drops of ethanol. The mixture is then poured into a beaker of ice and acidified with concentrated hydrochloric acid (HCl) to a pH of ~1. The acidified mixture is heated to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Work-up & Purification: After cooling, the aqueous solution is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to afford tetrahydrothiopyran-4-one as a colorless oil.
| Parameter | Value | Reference |
| Starting Material | Dimethyl 3,3'-thiodipropanoate | [7] |
| Key Reagents | Sodium Hydride (NaH), HCl | [7] |
| Solvent | Tetrahydrofuran (THF) | [7] |
| Temperature | Reflux (66 °C) | [7] |
| Typical Yield | 75-85% | [7] |
Step 2: Synthesis of 1-Oxa-6-thiaspiro[2.5]octane
The conversion of the ketone to the spiro-epoxide is cleanly achieved using the Johnson-Corey-Chaykovsky reaction.[6]
-
Causality: This reaction utilizes a sulfur ylide (dimethylsulfonium methylide), which acts as a nucleophile. Unlike phosphorus ylides (Wittig reaction), the sulfur ylide's attack on the carbonyl is followed by an intramolecular Sₙ2 reaction where the intermediate alkoxide displaces the excellent dimethyl sulfide leaving group, forming the thermodynamically stable three-membered epoxide ring.[8] This method avoids the formation of an alkene intermediate.
Caption: Mechanism of the Corey-Chaykovsky epoxidation.
Experimental Protocol:
-
Ylide Formation: A flame-dried, two-necked round-bottom flask under a nitrogen atmosphere is charged with trimethylsulfonium iodide (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO) or a DMSO/THF mixture. Sodium hydride (60% dispersion, 1.1 equivalents) is added portion-wise at room temperature, and the mixture is stirred for 30-45 minutes until hydrogen evolution ceases, indicating the formation of the ylide.[8]
-
Epoxidation: The flask is cooled to 0 °C in an ice bath. A solution of tetrahydrothiopyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution.
-
Reaction & Quenching: The reaction is stirred at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the ketone. The reaction is then carefully quenched by the slow addition of water.
-
Work-up & Purification: The mixture is extracted three times with diethyl ether. The combined organic layers are washed repeatedly with brine to remove DMSO, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-Oxa-6-thiaspiro[2.5]octane.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-Oxa-6-thiaspiro[2.5]octane.
Summary of Physicochemical and Spectroscopic Data
| Property | Expected Value/Observation | Technique |
| Molecular Formula | C₆H₁₀OS | MS, HRMS |
| Molecular Weight | 130.21 g/mol | MS |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.7-3.0 (m, 4H, -S-CH₂-), 2.7 (s, 2H, -C-CH₂-O-), 1.9-2.2 (m, 4H, -CH₂-C-CH₂-) | ¹H NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~60 (spiro C), ~52 (epoxide CH₂), ~35 (ring CH₂), ~28 (ring CH₂) | ¹³C NMR Spectroscopy |
| IR (Neat) | ν ~3050-2950 cm⁻¹ (C-H str), ~1250 cm⁻¹ (C-O str, epoxide), ~850 cm⁻¹ (epoxide ring) | FT-IR Spectroscopy |
| Mass Spectrum (EI) | m/z 130 (M⁺), fragments from loss of CO, CH₂O, C₂H₄O | Mass Spectrometry |
Detailed Spectroscopic Analysis Workflow
A systematic workflow ensures comprehensive and unambiguous structural confirmation.
Caption: Systematic workflow for the structural characterization of the final product.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For unambiguous assignment, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
-
Interpretation: The ¹H NMR spectrum is expected to show a characteristic singlet for the two equivalent protons of the epoxide ring. The four protons adjacent to the sulfur atom will appear as a multiplet, as will the four protons adjacent to the spiro-carbon. The ¹³C NMR will confirm the presence of five distinct carbon environments, including the quaternary spiro-carbon and the epoxide methylene carbon. A structural and conformational analysis of similar 1-oxaspiro[2.5]octane derivatives provides a strong basis for interpreting these spectra.[9]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Apply a thin film of the neat liquid product onto a salt plate (NaCl or KBr).
-
Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-600 cm⁻¹.
-
Interpretation: Key diagnostic peaks include C-H stretching frequencies just above and below 3000 cm⁻¹, a characteristic C-O stretching vibration for the epoxide ring around 1250 cm⁻¹, and an epoxide ring "breathing" mode often found between 800-900 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC-MS or LC-MS system.
-
Acquisition: Acquire data using both a soft ionization technique like Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS) to determine the exact mass, and a hard ionization technique like Electron Ionization (EI) to observe characteristic fragmentation patterns.
-
Interpretation: The HRMS data should confirm the elemental formula C₆H₁₀OS with high accuracy. The EI-MS should show the molecular ion peak (M⁺) at m/z = 130, confirming the molecular weight.[10]
Conclusion and Future Directions
This guide has detailed a robust, reliable, and well-rationalized pathway for the . The two-step synthesis, leveraging a Dieckmann condensation and a Corey-Chaykovsky reaction, is efficient and scalable. The presented characterization workflow provides a comprehensive framework for confirming the structural integrity of the final product.
As a versatile building block, 1-Oxa-6-thiaspiro[2.5]octane is primed for use in the development of novel molecular entities. Its potential applications include:
-
Drug Discovery: Serving as a starting point for the synthesis of compound libraries through nucleophilic opening of the epoxide ring.[1]
-
Organic Synthesis: Acting as an intermediate for the construction of more complex polycyclic systems.[2]
-
Material Science: Exploration for the development of novel polymers or catalysts.[1]
The methodologies described herein provide a solid and authoritative foundation for researchers to produce and validate this valuable compound for their scientific endeavors.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Tetrahydrothiopyran-4-one from Dimethyl 3,3'-thiodipropanoate.
- Cakmak, M., & Yilmaz, F. (2012). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications.
- Reddy, D. S., et al. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society, 131(37), 13246–13247.
- Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction.
- Kamal, A., & Ramana, K. V. (2007). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2007(14), 51-58.
- Mishra, A., & Narayanan, R. (2021). Photopolymerization Using Thiol–Epoxy 'Click' Reaction: Anionic Curing through Photolatent Superbases. ACS Polymers Au.
- Kranthikumar, R., et al. (2021). Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol. Organic Process Research & Development.
- Al-Majnoun, D., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(15), 4485.
- SciSpace. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines.
- Wikipedia. (n.d.). Epoxy.
- ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
-
Sangroniz, A., et al. (2019). The Use of Click-Type Reactions in the Preparation of Thermosets. Polymers, 11(5), 887. Retrieved from [Link]
- Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction.
- NROChemistry. (n.d.). Corey-Chaykovsky Reactions.
- ChemicalBook. (n.d.). Tetrahydrothiopyran-4-one synthesis.
- Smolecule. (n.d.). Buy 6-Oxa-1-thiaspiro[2.5]octane | 86847-94-1.
- Chemsrc. (2024). 1-Oxa-6-thiaspiro[2.5]octane.
- BenchChem. (n.d.). 1-Oxa-6-thiaspiro[2.5]octane | 185-73-9.
- Pihlaja, K., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-9.
Sources
- 1. Buy 6-Oxa-1-thiaspiro[2.5]octane | 86847-94-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Epoxy - Wikipedia [en.wikipedia.org]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Oxa-6-thiaspiro[2.5]octane | CAS#:185-73-9 | Chemsrc [chemsrc.com]
Figure 1. Chemical structures of 1-Oxa-6-thiaspiro[2.5]octane (left) and Spiro[2.5]octane (right).
